molecular formula C10H18N2O3 B1427118 tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate CAS No. 590390-31-1

tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate

Cat. No. B1427118
CAS RN: 590390-31-1
M. Wt: 214.26 g/mol
InChI Key: VATRKSAYTIKXFH-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate, also known as TBPC, is a novel compound with a wide range of applications in scientific research. It is a derivative of pyrazine and has been used as a building block for the synthesis of various other molecules. TBPC is a highly versatile compound that can be used in various fields such as organic synthesis, drug discovery, and materials science.

Scientific Research Applications

The Conformation of tert-Butyl 2-Methoxy-5,6-Dihydro-2H-Pyran-6-Carboxylates

Research by Chmielewski et al. (1982) analyzed the NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates and related compounds. They examined the conformations and coupling constants, offering insight into the structural dynamics of these molecules.

tert-ButylIsocyanide in Ugi Reaction

Nikulnikov et al. (2009) in their work, "tert-ButylIsocyanide as a Convertible Reagent in Ugi Reaction", demonstrated the utility of tert-butyl amides in Ugi multicomponent reactions. They highlighted the use of tert-butyl isocyanide in the synthesis of dihydropyrazolo pyrazine diones, indicating its versatility in chemical synthesis.

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-Carboxylic Acids

In the study by Iminov et al. (2015), tert-butyl 3-(methylamino)but-2-enoate was acylated with fluorinated acetic acid anhydrides. This reaction pathway led to the synthesis of isomeric pyrazoles, demonstrating an efficient route to synthesize fluoroalkyl-substituted pyrazole-4-carboxylic acids.

Methoxyfenozide: Chemical and Biological Properties

Carlson et al. (2001) investigated methoxyfenozide, a diacylhydrazine insecticide with a tert-butyl group. Their study, "The chemical and biological properties of methoxyfenozide", revealed its high affinity for the ecdysone receptor complex in lepidopteran insects, showcasing its efficacy against a wide range of caterpillar pests.

Singlet Oxygen Reactions of 3-Methoxy-2-Pyrrole Carboxylic Acid tert-Butyl Esters

Wasserman et al. (2004) explored the reactions of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen. Their research, "Singlet oxygen reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters", demonstrated a pathway to synthesize 5-substituted pyrroles, serving as precursors for compounds like prodigiosin.

Total Synthesis of Hexuronic Acids

Mieczkowski and Zamojski (1977) synthesized six stereoisomeric hexuronic acids from tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylate. Their paper, "Total synthesis of hexuronic acids", detailed the synthesis steps and the resulting racemic diastereoisomers, highlighting the compound's relevance in carbohydrate chemistry.

Coupling of Arylboronic Acids with a Partially Reduced Pyridine Derivative

Wustrow and Wise (1991) reported on the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids. Their study, "Coupling of arylboronic acids with a partially reduced pyridine derivative", demonstrated the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing the compound's utility in organic synthesis.

Reactivity of 7-Amino-3-tert-Butyl-8-(2H-Tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one

Mironovich and Shcherbinin (2014) studied the reactivity of a pyrazolo[5,1-c][1,2,4]triazine derivative, including its acylation to form amides. Their work, "Reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one", contributes to the understanding of the chemical behavior of such tert-butyl-containing compounds.

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1‐tert‐Butyl‐3(5)‐trifluoromethyl‐1H‐pyrazoles

Martins et al. (2012) conducted a comparative study for synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles. The research, "Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1‐tert‐Butyl‐3(5)‐trifluoromethyl‐1H‐pyrazoles", revealed insights into the reaction mechanisms and conditions that favor the formation of these compounds.

Synthesis, Characterization, and Analysis of Dihydrothieno[2,3-c]pyridine-3,6(7H)-Dicarboxylate Derivatives

Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its derivatives. Their paper, "Synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate", provided detailed structural and analytical information, contributing to the field of heterocyclic chemistry.

Synthesis and Biological Evaluation of N-Benzylpyrazine-2-carboxamides

Servusová et al. (2012) synthesized a series of N-benzylpyrazine-2-carboxamides, including compounds with tert-butyl groups. Their study, "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation †", assessed these compounds' antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activities.

Highly Efficient One-Pot Amination of Carboxylate-Substituted Nitrogen-Containing Heteroaryl Chlorides

Kandalkar et al. (2013) developed an efficient one-pot method for synthesizing tert-butyl 6-aminonicotinate and related compounds. Their research, "Highly efficient one-pot amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides", highlighted the method's advantages, including short reaction times and good yields.

properties

IUPAC Name

tert-butyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-5-11-8(7-12)14-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRKSAYTIKXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN=C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590390-31-1
Record name tert-butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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